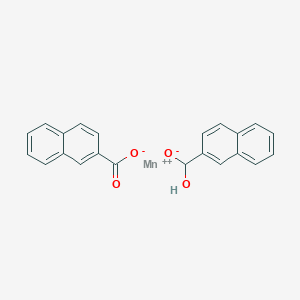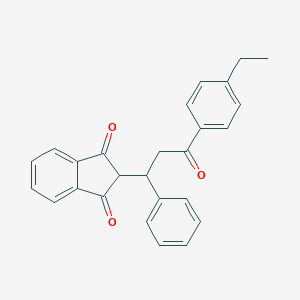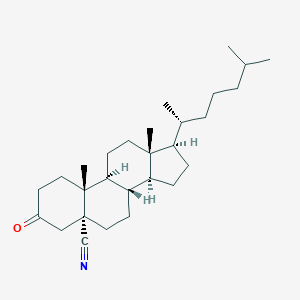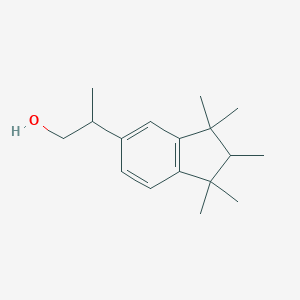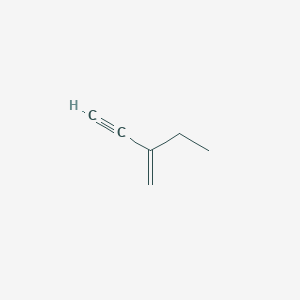
3-Methylenepent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylenepent-1-yne is a chemical compound that is widely used in scientific research. It is a highly reactive alkyne that can be used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Methylenepent-1-yne is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction results in the formation of covalent bonds between the compound and the nucleophile, which can alter the properties of the molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylenepent-1-yne are not well documented. However, it is known to be highly reactive and can react with various biomolecules, including proteins and DNA. This reactivity can lead to the formation of adducts, which can alter the function of the biomolecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Methylenepent-1-yne is its high reactivity, which allows for the synthesis of a wide range of organic compounds. However, this reactivity can also be a limitation, as it can lead to the formation of unwanted side products. Additionally, the compound is highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 3-Methylenepent-1-yne in scientific research. One area of interest is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the development of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action and biochemical effects of 3-Methylenepent-1-yne.
Métodos De Síntesis
The synthesis of 3-Methylenepent-1-yne involves the reaction of 3-pentyn-1-ol with an appropriate dehydrating agent such as phosphorous pentoxide or thionyl chloride. The reaction results in the formation of 3-Methylenepent-1-yne as a colorless liquid with a boiling point of 107-108 °C.
Aplicaciones Científicas De Investigación
3-Methylenepent-1-yne is widely used in scientific research as a building block for the synthesis of various organic compounds. It is also used in the development of new drugs and materials. The compound is particularly useful in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry.
Propiedades
Número CAS |
1574-34-1 |
|---|---|
Nombre del producto |
3-Methylenepent-1-yne |
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
3-methylidenepent-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3 |
Clave InChI |
LAKYCCVWZNCNIO-UHFFFAOYSA-N |
SMILES |
CCC(=C)C#C |
SMILES canónico |
CCC(=C)C#C |
Otros números CAS |
1574-34-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



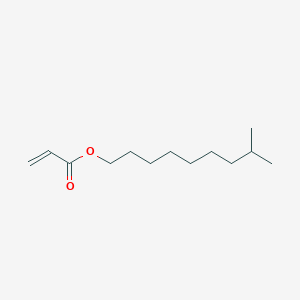
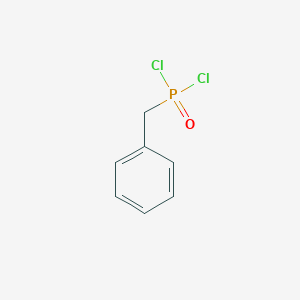
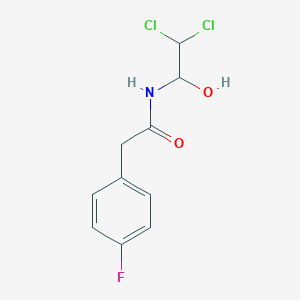
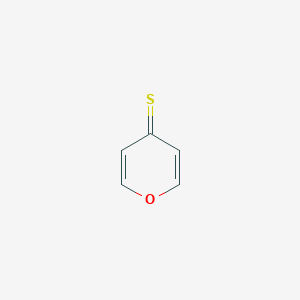
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
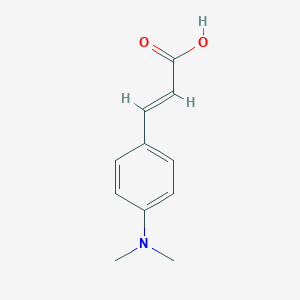
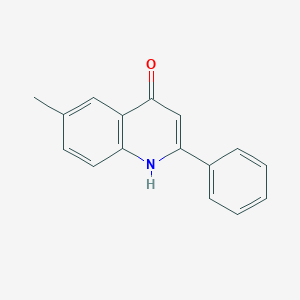
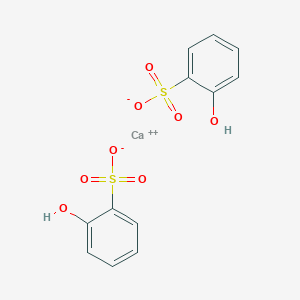
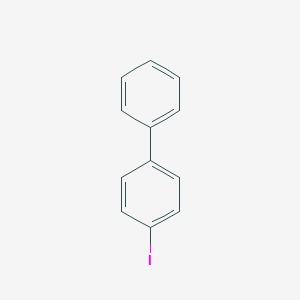
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
